

¹H NMR spectrum of 1,3-Dibromo-2-iodobenzene

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Compound of Interest

Compound Name: *1,3-Dibromo-2-iodobenzene*

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An In-Depth Technical Guide to the ¹H NMR Spectrum of **1,3-Dibromo-2-iodobenzene**

Introduction

1,3-Dibromo-2-iodobenzene is a polysubstituted aromatic compound frequently utilized as a building block in organic and materials chemistry.^[1]^[2] Its complex substitution pattern presents a valuable case study for the application of Nuclear Magnetic Resonance (NMR) spectroscopy in structure elucidation. A thorough understanding of its ¹H NMR spectrum is paramount for confirming its identity, assessing its purity, and predicting its reactivity in subsequent synthetic steps.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple prediction of the spectrum. It delves into the underlying principles governing the chemical shifts and coupling patterns, provides a robust experimental protocol for data acquisition, and offers a detailed interpretation of the spectral features. The objective is to provide researchers and drug development professionals with a comprehensive and practical framework for analyzing this and structurally related molecules.

Part 1: Theoretical Analysis and Spectral Prediction

Before stepping into the laboratory, a rigorous theoretical analysis of the molecule is essential. This predictive exercise allows us to form a hypothesis that we can then test against the experimental data.

Molecular Structure and Proton Environments

The structure of **1,3-Dibromo-2-iodobenzene** features a benzene ring with three distinct halogen substituents. The key to predicting its ^1H NMR spectrum lies in recognizing the molecule's symmetry. A plane of symmetry passes through the C2-I and C5-H bonds. This symmetry element renders the two protons at positions 4 and 6 (H4, H6) chemically equivalent. The proton at position 5 (H5) is unique. Therefore, we anticipate two distinct signals in the ^1H NMR spectrum.

Caption: Structure of **1,3-Dibromo-2-iodobenzene** with proton labels.

Prediction of Chemical Shifts (δ)

Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm due to the deshielding effect of the ring current.^{[3][4]} The precise chemical shift is modulated by the electronic effects of the substituents. Halogens exert a complex influence, involving competing inductive withdrawal (deshielding) and resonance donation (shielding), as well as magnetic anisotropy effects.^{[5][6]}

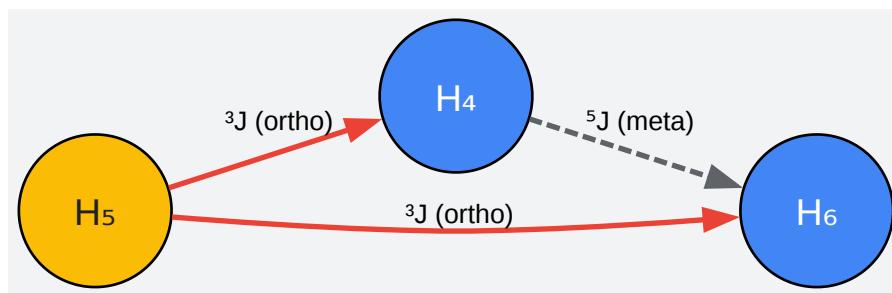
- H4 and H6 Protons: These protons are chemically equivalent and will produce a single resonance. They are positioned ortho to a bromine atom and meta to the iodine and the other bromine atom. The strong deshielding effects of the adjacent halogens are expected to shift this signal significantly downfield.
- H5 Proton: This proton is situated para to the iodine atom and meta to two bromine atoms. Being further from the electronegative substituents compared to H4/H6, it is expected to be relatively more shielded and thus appear at a higher field (further upfield) than the H4/H6 signal.

While exact prediction requires sophisticated software^{[7][8]}, we can estimate the chemical shifts based on empirical data for similar halogenated benzenes.^{[9][10]}

Prediction of Spin-Spin Splitting

The splitting pattern arises from spin-spin coupling between non-equivalent neighboring protons. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz).

- H5 Signal: The H5 proton is coupled to two adjacent, chemically equivalent protons (H4 and H6). According to the n+1 rule, its signal should be split into a triplet (n=2, so 2+1=3). The coupling constant, $^3J_{H5-H4}$ (and $^3J_{H5-H6}$), represents a three-bond ortho-coupling, which is typically in the range of 6-10 Hz for benzene rings.[11]
- H4/H6 Signal: The H4 and H6 protons are coupled to H5. This interaction will split their collective signal into a doublet (n=1, so 1+1=2). The coupling constant will be identical to that observed in the H5 triplet. Additionally, there is a five-bond meta-coupling ($^5J_{H4-H6}$) between the equivalent H4 and H6 protons. While coupling between chemically equivalent protons is not directly observed, this interaction can sometimes be inferred from the analysis of more complex spectra. However, for this system, a clear doublet is expected.



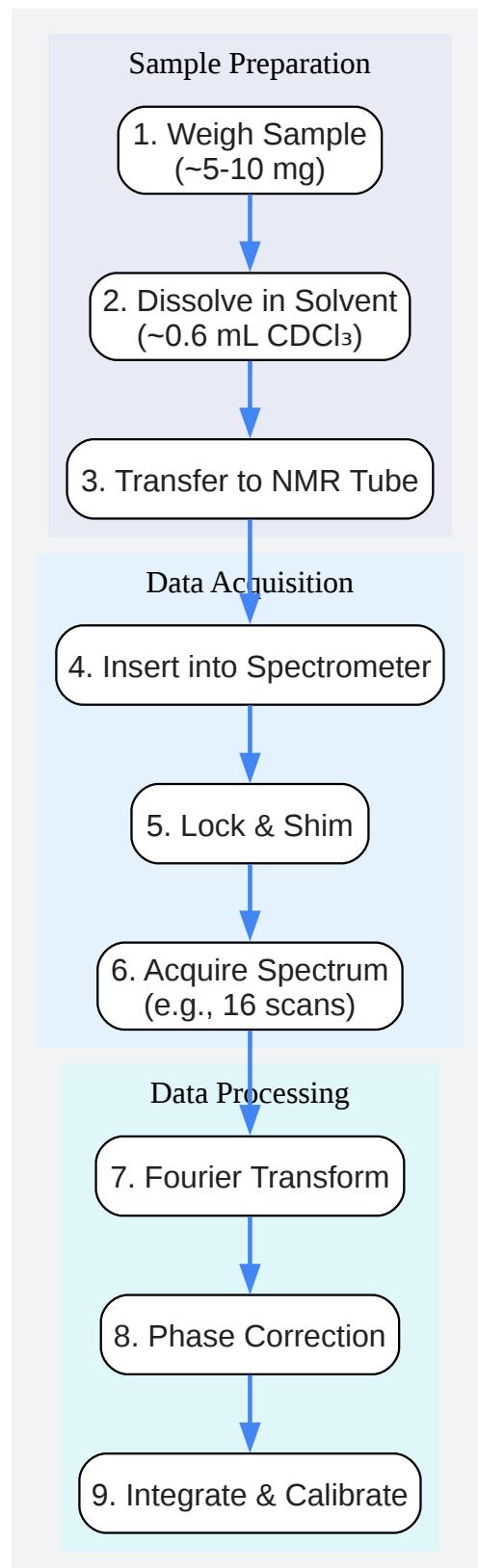
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Caption: Spin-spin coupling relationships in **1,3-Dibromo-2-iodobenzene**.

Part 2: Experimental Protocol for Spectrum Acquisition

The acquisition of a high-quality, interpretable spectrum is contingent upon meticulous sample preparation and appropriate instrument parameterization. The following protocol is a self-validating system designed for reproducibility.

Methodology Workflow



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Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Protocol

- Sample Preparation:
 - Causality: The choice of solvent is critical. Deuterated chloroform (CDCl_3) is a common choice for non-polar to moderately polar organic compounds as it dissolves a wide range of samples and its residual peak is well-characterized.
 - Protocol:
 1. Accurately weigh approximately 5-10 mg of **1,3-Dibromo-2-iodobenzene** directly into a clean, dry vial.
 2. Add approximately 0.6 mL of CDCl_3 containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 3. Gently agitate the vial until the solid is completely dissolved.
 4. Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube.
- Instrument Setup and Data Acquisition (on a 400 MHz Spectrometer):
 - Causality: Locking and shimming are essential for achieving high resolution. The lock system uses the deuterium signal from the solvent to stabilize the magnetic field, while shimming homogenizes the magnetic field across the sample volume.[12]
 - Protocol:
 1. Insert the NMR tube into the spectrometer.
 2. Lock the spectrometer onto the deuterium signal of the CDCl_3 .
 3. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
 4. Set the acquisition parameters:
 - Pulse Angle: 30-45 degrees (to ensure full relaxation between scans).

- Acquisition Time: ~4 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 16 (to improve signal-to-noise ratio).

5. Acquire the Free Induction Decay (FID).

- Data Processing:

- Causality: The raw FID signal is a time-domain signal that must be converted into the familiar frequency-domain spectrum via a Fourier Transform. Phasing corrects for frequency-dependent phase distortions.

- Protocol:

1. Apply an exponential window function to the FID to improve the signal-to-noise ratio.
2. Perform a Fourier Transform.
3. Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
4. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
5. Integrate the signals to determine the relative number of protons for each resonance.

Part 3: Spectrum Interpretation and Data Summary

The processed spectrum should display two distinct multiplets in the aromatic region. The following table summarizes the expected quantitative data.

Assigned Protons	Predicted Chemical Shift (δ , ppm)	Integration	Multiplicity	Coupling Constant (J, Hz)
H5	~7.2 - 7.4	1H	Triplet (t)	$^3J \approx 8.0$
H4, H6	~7.6 - 7.8	2H	Doublet (d)	$^3J \approx 8.0$

Analysis of Signals:

- Signal 1 (Triplet, ~7.2-7.4 ppm): This upfield signal integrates to one proton and is assigned to H5. Its triplet multiplicity confirms that it is coupled to two neighboring protons (H4 and H6) with a typical ortho-coupling constant of approximately 8.0 Hz.[11]
- Signal 2 (Doublet, ~7.6-7.8 ppm): This downfield signal integrates to two protons, consistent with the chemically equivalent H4 and H6 protons. Its splitting into a doublet confirms coupling to a single adjacent proton (H5). The coupling constant of this doublet must be identical to that of the H5 triplet, providing a self-validating check of the assignments.[11]

The clear separation of the signals and their first-order splitting patterns (i.e., adhering to the $n+1$ rule) are characteristic of a simple spin system where the chemical shift difference between coupled protons ($\Delta\nu$) is much larger than their coupling constant (J).[13]

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